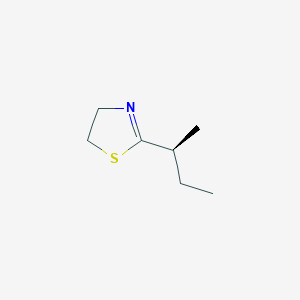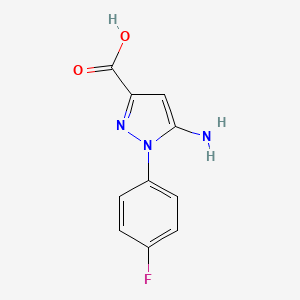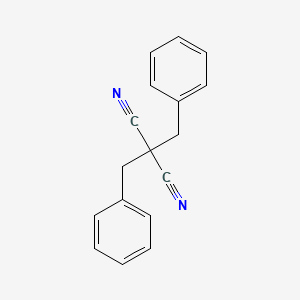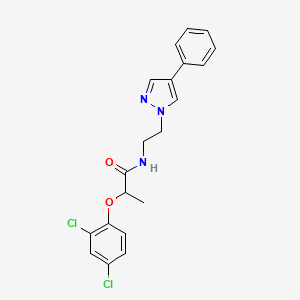
(S)-2-(sek.-Butyl)-4,5-Dihydrothiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(sec-butyl)-4,5-dihydrothiazole is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
(S)-2-(sec-butyl)-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(sec-butyl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-haloketone with a thiourea derivative. The reaction is usually carried out in a polar solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(sec-butyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen and sulfur in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiazolidines.
Substitution: Various substituted thiazoles depending on the substituent used.
Wirkmechanismus
The mechanism by which (S)-2-(sec-butyl)-4,5-dihydrothiazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur.
2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-imidazole: Contains a nitrogen atom in place of the sulfur.
Uniqueness
(S)-2-(sec-butyl)-4,5-dihydrothiazole is unique due to the presence of the sulfur atom in the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its oxygen and nitrogen analogs .
Eigenschaften
IUPAC Name |
2-[(2S)-butan-2-yl]-4,5-dihydro-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWKXMIPYUIBW-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1=NCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological significance of 2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole (SBT)?
A: 2-[(1S)-1-Methylpropyl]-4,5-dihydro-1,3-thiazole, commonly known as (S)-2-sec-butyl-4,5-dihydrothiazole (SBT), is a vital pheromone component found in the urine of male house mice (Mus musculus). [, , ] It plays a crucial role in chemical communication, particularly in sexual signaling and mate recognition.
Q2: How does SBT influence female mice?
A: Research indicates that SBT, along with other male mouse urinary pheromones like (1R, 5S, 7R)-3,4-dehydro-exo-brevicomin (DHB) and 6-hydroxy-6-methyl-3-heptanone (HMH), can accelerate puberty onset in prepubertal female mice. [] Furthermore, peripubertal exposure to a mixture of these compounds can induce a preference for male odors in adulthood, highlighting the significant impact of these pheromones on female reproductive behavior. []
Q3: How does the genetic background of mice affect the presence of SBT?
A: Studies have shown that the relative abundance of SBT in mouse urine can vary depending on the genetic strain. [] Specifically, ICR and KM strains, which are genetically closer, exhibited more similarity in SBT levels compared to the C57BL/6 strain. [] This suggests a potential role of SBT in conveying information about genetic background.
Q4: Are there synthetic routes available for SBT?
A: Yes, asymmetric synthesis methods have been developed to produce enantiomerically pure (S)-2-sec-butyl-4,5-dihydrothiazole. [] This is crucial as the biological activity of pheromones can be highly stereospecific.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2392369.png)
![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)

![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)

![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)



![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

